6,6-dichlorohex-5-enoic acid
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Overview
Description
6,6-Dichlorohex-5-enoic acid is an organic compound with the molecular formula C6H8Cl2O2 It is characterized by the presence of two chlorine atoms attached to the sixth carbon of a hexenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-dichlorohex-5-enoic acid typically involves the chlorination of hexenoic acid derivatives. One common method is the reaction of hex-5-enoic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth carbon position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dichlorohex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of hex-5-enoic acid or hex-5-enone.
Reduction: Formation of 6,6-dichlorohexanol or hexane.
Substitution: Formation of 6-hydroxyhex-5-enoic acid or 6-aminohex-5-enoic acid.
Scientific Research Applications
6,6-Dichlorohex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-dichlorohex-5-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
6-Chlorohex-5-enoic acid: Contains only one chlorine atom, leading to different reactivity and properties.
Hex-5-enoic acid: Lacks chlorine atoms, resulting in lower reactivity and different chemical behavior.
6,6-Dibromohex-5-enoic acid: Contains bromine atoms instead of chlorine, leading to variations in reactivity and applications.
Uniqueness: 6,6-Dichlorohex-5-enoic acid is unique due to the presence of two chlorine atoms at the sixth carbon position, which significantly influences its chemical reactivity and potential applications. This makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
23139-86-8 |
---|---|
Molecular Formula |
C6H8Cl2O2 |
Molecular Weight |
183 |
Purity |
95 |
Origin of Product |
United States |
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